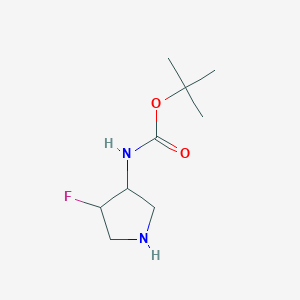
4-(Piperazin-1-yl)pyrimidin-2-amine
概要
説明
4-(Piperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
作用機序
Target of Action
The primary targets of 4-(Piperazin-1-yl)pyrimidin-2-amine are Poly (ADP-Ribose) Polymerase (PARP) and Acetylcholinesterase (AChE) . PARP plays a crucial role in DNA repair and programmed cell death, making it a significant target in cancer treatment . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition, making it a target in Alzheimer’s disease treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits the catalytic activity of PARP, leading to the loss of cell viability in human breast cancer cells . It also exhibits inhibitory activity against AChE, with some derivatives showing selectivity for AChE over butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine breakdown .
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA repair pathway, leading to cell death in cancer cells . The inhibition of AChE prevents the breakdown of acetylcholine, enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 .
Result of Action
The inhibition of PARP by this compound leads to enhanced cleavage of PARP1, enhanced phosphorylation of H2AX, and increased CASPASE 3/7 activity, resulting in the loss of cell viability in human breast cancer cells . The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cognition functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of these compounds
生化学分析
Biochemical Properties
4-(Piperazin-1-yl)pyrimidin-2-amine plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is significant because acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting this enzyme, this compound can modulate neurotransmitter levels and influence neural activity.
Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways. For example, it can bind to and inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can alter the phosphorylation state of proteins, thereby affecting various cellular processes such as cell growth and differentiation.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the activity of kinases and other signaling molecules . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.
In cancer cells, this compound has demonstrated potential as an anti-cancer agent by inhibiting the activity of enzymes involved in cell proliferation . This inhibition can lead to reduced cell growth and increased apoptosis, making it a promising candidate for cancer therapy. Furthermore, the compound’s ability to influence cell signaling pathways can also impact processes such as cell migration and invasion, which are critical for cancer metastasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of acetylcholinesterase, the compound prevents the enzyme from hydrolyzing acetylcholine . This binding interaction is typically mediated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues.
In addition to enzyme inhibition, this compound can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins . This modulation can lead to changes in the expression levels of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, in in vitro studies, the compound may degrade over time, leading to a decrease in its inhibitory activity. In in vivo studies, the compound’s stability can affect its bioavailability and overall efficacy.
Long-term exposure to this compound has been associated with changes in cellular function, such as alterations in cell signaling pathways and gene expression . These changes can have significant implications for the compound’s therapeutic potential and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function and overall health . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These effects are likely due to the compound’s interactions with critical enzymes and proteins involved in cellular metabolism and signaling.
Threshold effects have also been observed, where a certain dosage level is required to achieve a therapeutic effect . Beyond this threshold, increasing the dosage may not necessarily enhance the compound’s efficacy but can increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to produce various metabolites . These metabolites can have different biological activities and can contribute to the compound’s overall effects on cellular function.
The compound’s metabolism can also influence its pharmacokinetics, including its absorption, distribution, and elimination . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For example, the compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation.
The distribution of this compound within tissues can also affect its therapeutic efficacy and safety profile . For instance, the compound’s ability to cross the blood-brain barrier can determine its potential as a treatment for neurological disorders.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects at the appropriate site within the cell.
For example, the localization of this compound to the nucleus can enable it to interact with transcription factors and other regulatory proteins, influencing gene expression . Similarly, its localization to the mitochondria can affect cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions
4-(Piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
4-(Piperazin-1-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.
Uniqueness
4-(Piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
4-piperazin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNUPEANFAMUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974645 | |
| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-38-2 | |
| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


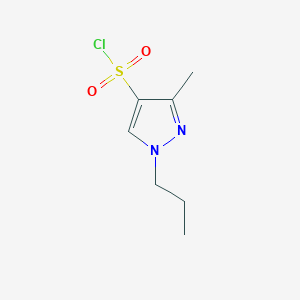
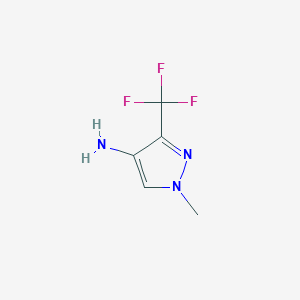
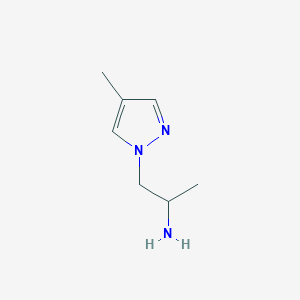

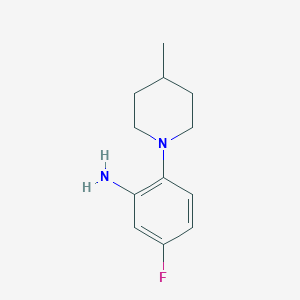
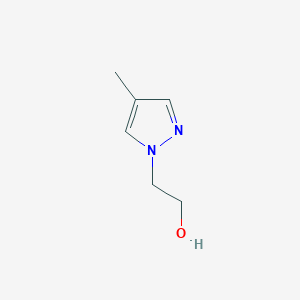
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)
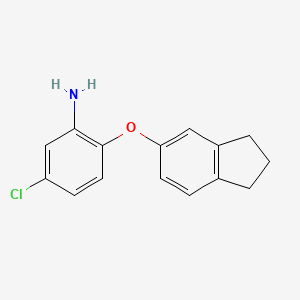
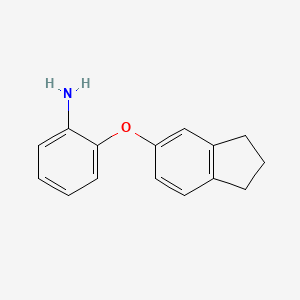
![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)
